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Compound of Interest

Compound Name: 3-Ethylpyridin-2-amine

Cat. No.: B122465 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
3-Ethylpyridin-2-amine, a substituted aminopyridine, is a valuable heterocyclic building block

in the field of organic synthesis. Its unique structural features, including the nucleophilic amino

group and the pyridine ring which can be functionalized through various cross-coupling

reactions, make it an attractive starting material for the synthesis of a diverse range of complex

molecules. This guide provides a comprehensive overview of the synthetic utility of 3-
ethylpyridin-2-amine, with a focus on its application in the preparation of biologically active

compounds, including kinase inhibitors. Detailed experimental methodologies, quantitative data

from analogous systems, and visualizations of relevant biological pathways are presented to

facilitate its use in research and drug development.

Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-ethylpyridin-2-amine is

crucial for its effective application in synthesis.
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Property Value Reference

Molecular Formula C₇H₁₀N₂ --INVALID-LINK--

Molecular Weight 122.17 g/mol --INVALID-LINK--

Monoisotopic Mass 122.0844 Da --INVALID-LINK--

XlogP (predicted) 1.3 --INVALID-LINK--

CAS Number 42753-67-3 --INVALID-LINK--

Key Synthetic Applications
3-Ethylpyridin-2-amine serves as a versatile precursor in several key organic transformations,

enabling the construction of diverse molecular scaffolds.

N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of carbon-nitrogen bonds. While a specific protocol for 3-ethylpyridin-2-amine is

not extensively documented, a general procedure adapted from the synthesis of related N-aryl-

4-(pyridin-3-yl)pyrimidin-2-amine derivatives can be applied.[1] This reaction allows for the

introduction of various aryl and heteroaryl substituents on the amino group, a common strategy

in the synthesis of pharmaceutical candidates.

Representative Experimental Protocol (Adapted):

A mixture of 3-ethylpyridin-2-amine (1.0 mmol), the desired aryl bromide (1.0 mmol),

dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), xantphos (0.05 mmol), and sodium

tert-butoxide (3.0 mmol) is placed in a reaction vessel under a nitrogen atmosphere. Anhydrous

toluene (15 mL) is added, and the mixture is refluxed for 8-12 hours. After cooling to room

temperature, the solvent is removed under reduced pressure. The residue is then triturated with

water and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The

combined organic layers are dried over anhydrous magnesium sulfate, filtered, and

concentrated. The final product can be purified by column chromatography.

Expected Quantitative Data (from analogous systems):
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Aryl Halide Catalyst System Yield (%) Reference

2-Bromotoluene Pd(OAc)₂ / Xantphos 75 [1]

4-Bromoanisole Pd₂(dba)₃ / BINAP 82 [1]

1-Bromo-4-

fluorobenzene
Pd(OAc)₂ / SPhos 88 [1]

Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of

biological activities, including anti-ulcer and anticancer properties.[2] The synthesis of these

scaffolds often involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

Logical Workflow for Imidazo[1,2-a]pyridine Synthesis:

3-Ethylpyridin-2-amine

Condensation

α-Haloketone

Cyclization Substituted Imidazo[1,2-a]pyridine

Click to download full resolution via product page

Caption: General synthesis of imidazo[1,2-a]pyridines.

Representative Experimental Protocol (Adapted):

To a solution of 3-ethylpyridin-2-amine (1.0 mmol) in a suitable solvent such as ethanol or

DMF, the desired α-haloketone (1.1 mmol) is added. The reaction mixture is heated to reflux for

4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon

completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

The resulting crude product is then purified by recrystallization or column chromatography to

yield the corresponding imidazo[1,2-a]pyridine derivative.[2]
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Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-

carbon bonds between an organoboron compound and a halide or triflate. While 3-
ethylpyridin-2-amine itself is not directly used in this coupling, it can be converted to a

halopyridine derivative which can then participate in Suzuki reactions to introduce aryl or vinyl

substituents onto the pyridine ring. This is a key strategy for building molecular complexity.

Experimental Workflow for Suzuki-Miyaura Coupling:

3-Ethylpyridin-2-amine Halogenation 2-Amino-3-ethyl-X-halopyridine

Suzuki-Miyaura Coupling

Arylboronic Acid

Aryl-substituted
3-Ethylpyridin-2-amine

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling of a 3-ethylpyridin-2-amine derivative.

Representative Experimental Protocol for Suzuki-Miyaura Coupling (Adapted):

A mixture of the halogenated 3-ethylpyridin-2-amine derivative (1.0 mmol), the arylboronic

acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium

carbonate (2.0 mmol) is placed in a reaction flask. A solvent system, typically a mixture of

toluene, ethanol, and water, is added. The mixture is deoxygenated and then heated to reflux

under a nitrogen atmosphere for 12-24 hours. After cooling, the reaction mixture is diluted with

water and extracted with an organic solvent. The combined organic layers are washed with

brine, dried, and concentrated. The crude product is purified by chromatography.

Application in the Synthesis of Kinase Inhibitors
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found

in kinase inhibitors. Derivatives of 3-ethylpyridin-2-amine are of significant interest as

potential inhibitors of various kinases, including Glycogen Synthase Kinase 3 (GSK-3). GSK-3
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is a key enzyme in several signaling pathways, and its dysregulation is implicated in diseases

such as Alzheimer's, bipolar disorder, and diabetes.

GSK-3 Signaling Pathway and Inhibition:
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Caption: Simplified GSK-3 signaling pathway and the inhibitory role of 3-ethylpyridin-2-amine
derivatives.

The synthesis of GSK-3 inhibitors often involves the construction of a core scaffold derived

from 3-ethylpyridin-2-amine, followed by the introduction of various substituents to optimize

potency and selectivity. The N-arylation and Suzuki coupling reactions described above are key

methodologies in this process.

Conclusion
3-Ethylpyridin-2-amine is a highly versatile and valuable building block for organic synthesis.

Its ability to undergo a variety of transformations, including N-arylation and as a precursor for

Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular

architectures. The prevalence of the 2-aminopyridine scaffold in biologically active molecules,

particularly kinase inhibitors, underscores the importance of 3-ethylpyridin-2-amine in drug

discovery and development. The experimental protocols and data presented in this guide,

based on closely related systems, provide a solid foundation for researchers to explore the full

potential of this important synthetic intermediate. Further investigation into the specific reactivity

and applications of 3-ethylpyridin-2-amine is warranted and promises to yield novel

compounds with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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